Venturicidin B

Descripción general

Descripción

It belongs to the class of glycosylated macrolides and was first isolated from the bacterium Streptomyces in 1961 . Venturicidin B is known for its ability to inhibit the ATP synthase enzyme, making it a valuable tool in scientific research, particularly in studies focused on energy metabolism and mitochondrial function .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Venturicidin B exerts its effects by binding to the subunit-c of the coupling factor o (Fo) of the mitochondrial and bacterial ATP synthase complex. This binding blocks proton translocation across the membrane, thereby inhibiting ATP synthesis. The inhibition of ATP synthase disrupts the energy production within the cell, leading to cell death in fungi and bacteria . The compound’s ability to inhibit ATP-driven proton transport and ATP hydrolysis makes it a potent antifungal and antibiotic agent .

Similar Compounds:

Venturicidin A: Another glycosylated macrolide with similar antifungal properties.

Venturicidin C: A recently discovered analog with a similar mechanism of action but isolated from a different Streptomyces strain.

Irumamycin: A macrolide with structural similarities to this compound, known for its antifungal activity.

Uniqueness: this compound is unique due to its specific inhibition of the Fo sector of ATP synthase, making it highly effective in disrupting energy metabolism in both prokaryotic and eukaryotic cells. Its potent antifungal and antibiotic properties, combined with its ability to act as an adjuvant to other antibiotics, highlight its significance in scientific research and potential therapeutic applications .

Safety and Hazards

Venturicidin B is a toxic antibiotic and a potent fungicide . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Venturicidin B plays a significant role in biochemical reactions as it acts as a potent inhibitor of the mitochondrial F0-ATP synthase complex . This interaction disrupts the proton gradient essential for ATP synthesis, thereby halting energy production within the cell .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of the ATP synthase complex. This disruption of ATP synthesis can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to subunit c of the ATP synthase complex . This binding disrupts the proton gradient that is essential for ATP synthesis, effectively halting energy production within the cell .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the ATP synthase complex. This interaction disrupts ATP synthesis, which can have downstream effects on metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely associated with the mitochondria, given its interaction with the mitochondrial ATP synthase complex

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Venturicidin B is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound in its pure form .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. After fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Venturicidin B primarily undergoes reactions involving its macrolide ring and glycosylated moieties. These reactions include:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Reduction: Reduction reactions can occur at the carbonyl groups within the macrolide ring.

Substitution: Substitution reactions can take place at the glycosylated moieties, where sugar units can be modified or replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the macrolide ring, and substituted glycosylated analogs .

Propiedades

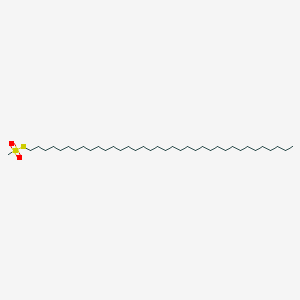

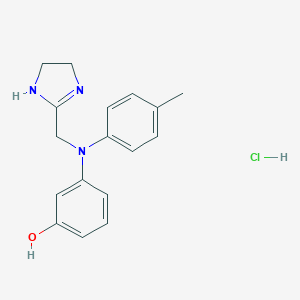

IUPAC Name |

(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOYQVOQUWWSAB-KEXSXYLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33538-72-6 | |

| Record name | Venturicidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VENTURICIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What distinguishes Venturicidin B from Venturicidin A?

A1: Both Venturicidin A and B are antifungal compounds isolated from the Streptomyces aureofaciens DUGGAR strain [, , ]. The key difference lies in their sugar moieties. Methanolysis of this compound yields the methyl glycoside of 2-deoxy-D-rhamnose. In contrast, Venturicidin A produces the corresponding 3-O-carbamate of the same sugar upon methanolysis []. This structural difference suggests potential variations in their antifungal activity and mechanism of action.

Q2: Where can I find more detailed information about the structural characterization of this compound, such as its molecular formula, weight, and spectroscopic data?

A3: Unfortunately, the provided research abstracts [, , ] do not offer comprehensive structural data for this compound. To obtain this information, it's recommended to consult the full research articles or other scientific databases.

Q3: Has the impact of structural modifications on the activity of this compound been investigated?

A4: The provided abstracts [, , ] do not offer any insights into Structure-Activity Relationship (SAR) studies concerning this compound. Investigating how modifications to its structure influence its activity, potency, and selectivity would be valuable for future research. This could involve synthesizing this compound analogs and evaluating their antifungal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.